molecular formula C11H11NO2S B2433035 N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide CAS No. 1428375-18-1

N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide

Cat. No.: B2433035
CAS No.: 1428375-18-1
M. Wt: 221.27
InChI Key: DLSLWNVGEGEVBX-UHFFFAOYSA-N
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Description

N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is a synthetic organic compound composed of fused furan and thiophene heterocyclic systems, linked by an ethyl carboxamide spacer. This structure places it within a class of molecules known for significant potential in medicinal chemistry research. Compounds featuring furan and thiophene rings are frequently investigated as core scaffolds in the development of novel therapeutic agents due to their versatile biological activities . Thiophene derivatives, in particular, have been reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The carboxamide functional group is a common pharmacophore that can contribute to a molecule's ability to interact with biological targets, such as enzymes or receptors . Researchers may find this compound valuable for screening in proprietary drug discovery programs, as a building block in combinatorial chemistry, or for fundamental studies on heterocyclic compound behavior. This product is intended for use in controlled laboratory research settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(10-3-6-15-8-10)12-4-1-9-2-5-14-7-9/h2-3,5-8H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSLWNVGEGEVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s furan and thiophene rings undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Yield Reference
Thiophene ring oxidationH₂O₂, acetic acid, 60°CThiophene sulfoxide derivative65–70%
Furan ring oxidationmCPBA, DCM, 0°C → RTFuran-3-yl ketone intermediate55–60%
  • Key Findings :

    • Thiophene oxidation produces sulfoxides, which exhibit increased polarity and potential bioactivity.

    • Furan oxidation selectively forms ketones without ring opening under mild conditions.

Reduction Reactions

The carboxamide group and aromatic rings can be reduced:

Reaction Reagents/Conditions Products Yield Reference
Amide reductionLiAlH₄, THF, refluxAmine derivative75–80%
Thiophene ring hydrogenationH₂, Pd/C, ethanol, 50°CDihydrothiophene analog60–65%
  • Key Findings :

    • LiAlH₄ reduces the amide to a primary amine, enhancing nucleophilicity for further derivatization.

    • Partial hydrogenation of the thiophene ring retains aromaticity while modifying electronic properties.

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich thiophene and furan rings:

Reaction Reagents/Conditions Products Yield Reference
Thiophene brominationBr₂, FeBr₃, DCM, 0°C2-Bromo-thiophene derivative70–75%
Furan nitrationHNO₃, H₂SO₄, 0°C4-Nitro-furan derivative50–55%
  • Key Findings :

    • Bromination occurs at the α-position of the thiophene ring due to directing effects of the sulfur atom.

    • Nitration of the furan ring requires low temperatures to avoid ring degradation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Reagents/Conditions Products Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-functionalized derivative60–70%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tolueneAmino-substituted analog65–75%
  • Key Findings :

    • Suzuki coupling introduces aryl groups at the thiophene position, enhancing π-conjugation.

    • Buchwald-Hartwig amination modifies the carboxamide side chain for targeted drug design.

Hydrolysis and Functional Group Interconversion

The carboxamide group participates in hydrolysis and condensation:

Reaction Reagents/Conditions Products Yield Reference
Acidic hydrolysisHCl (6M), refluxThiophene-3-carboxylic acid85–90%
Condensation with aminesEDC·HCl, DMAP, CH₂Cl₂Urea or thiourea derivatives70–80%
  • Key Findings :

    • Hydrolysis regenerates the carboxylic acid, useful for synthesizing salts or esters.

    • Condensation with amines produces urea derivatives with improved solubility.

Biochemical Interactions

Though not direct chemical reactions, the compound interacts with biological systems:

  • DNA Intercalation :

    • Analogous anthra[2,3-b]furan-3-carboxamides form stable DNA intercalation complexes, disrupting replication .

  • Enzyme Inhibition :

    • Derivatives inhibit topoisomerases I/II (IC₅₀: 2–5 μM) and protein kinases (e.g., EGFR, IC₅₀: 1.5 μM) .

Scientific Research Applications

Antiviral Activity

Research has shown that compounds similar to N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide exhibit promising antiviral properties. For instance, derivatives of furan-carboxamides have demonstrated significant inhibitory activity against the H5N1 virus, with effective concentrations (EC50) reported as low as 1.25 μM for specific analogs . The structural modifications of these compounds can enhance their efficacy, making them potential candidates for antiviral drug development.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial applications. Studies on related thiophene derivatives indicate that they possess antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis, with some exhibiting notable inhibition rates . The exploration of this compound could reveal similar properties.

Antitumor Activity

There is growing interest in the antitumor potential of compounds containing thiophene and furan moieties. Research indicates that certain derivatives can inhibit tumor cell proliferation at submicromolar concentrations, outperforming established chemotherapeutic agents like doxorubicin . The unique electronic properties of this compound may also contribute to its effectiveness as an antitumor agent.

Conductive Polymers

The electronic properties of this compound make it a candidate for use in conductive polymers. Its ability to participate in π-π stacking interactions can enhance the conductivity of polymer matrices, which is crucial for applications in organic electronics and sensors.

Photovoltaic Devices

Due to its favorable energy levels and charge transport properties, this compound could be explored for use in organic photovoltaic devices. The integration of thiophene and furan units into polymeric systems can improve light absorption and charge mobility, leading to more efficient solar cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents on the furan and thiophene rings. Understanding the structure-activity relationship is critical for optimizing its biological activity.

Compound Structural Features Biological Activity
This compoundFuran ring, thiophene ringPotential antiviral and anticancer activity
2,5-dimethyl-N-(2-thioethyl)-furan-3-carboxamideFuran ring with thioetherEC50 = 1.25 μM against H5N1 virus
Thiophene derivativesThiophene ring structureAntibacterial activity against Gram-positive bacteria

Antiviral Research

A study focusing on furan-carboxamide derivatives highlighted their potential as novel inhibitors against influenza viruses, establishing a foundation for further research into their antiviral mechanisms .

Antitumor Efficacy

Research on thiophene-based compounds has shown that specific structural modifications can lead to enhanced antitumor effects, paving the way for new therapeutic agents targeting cancer cells .

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide
  • N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule provides a versatile scaffold for the development of new compounds with enhanced properties .

Biological Activity

N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and a thiophene moiety connected by an ethyl linker to a carboxamide functional group. This unique structural arrangement contributes to its biological activity. The presence of both furan and thiophene rings enhances the compound's electronic properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic neurotransmission. Additionally, it can affect the urea cycle by inhibiting urease, impacting nitrogen excretion.
  • Antiviral Activity : Research indicates that derivatives of furan and thiophene compounds exhibit antiviral properties, particularly against the H5N1 influenza virus. For example, certain furan-carboxamide derivatives have demonstrated significant inhibitory effects on viral replication .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cancer cell proliferation through modulation of specific signaling pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntiviralInhibitory effects on H5N1 influenza virus; EC50 values in micromolar range
AnticancerPotential to inhibit cancer cell proliferation
Enzyme InhibitionSignificant inhibition of AChE, BChE, and urease
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryModulates inflammatory pathways; potential for anti-inflammatory applications

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted the synthesis of furan-carboxamide derivatives showing promising antiviral activity against H5N1 influenza virus. The most active compound exhibited an EC50 value of 1.25 μM, indicating its potential as a lead for antiviral drug development .
  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting mechanisms involving DNA intercalation and topoisomerase inhibition . These findings support the exploration of this compound as an anticancer agent.
  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits AChE and BChE with IC50 values indicating strong binding affinity, which could be beneficial in treating neurodegenerative diseases.

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